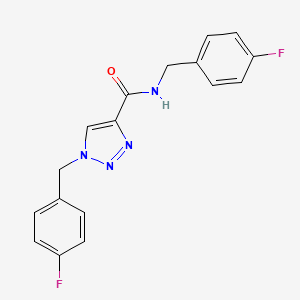

N,1-bis(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide

Description

N,1-Bis(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide is a triazole-based small molecule characterized by two 4-fluorobenzyl groups attached to the 1-position of the triazole ring and a carboxamide group at the 4-position. This compound belongs to the broader class of 1H-1,2,3-triazole-4-carboxamides, which are recognized for their diverse pharmacological activities, including antimicrobial, anticancer, and antiepileptic properties . The 4-fluorobenzyl substituents may enhance metabolic stability and binding affinity through fluorine’s electron-withdrawing effects and improved lipophilicity compared to non-halogenated analogs .

Properties

IUPAC Name |

N,1-bis[(4-fluorophenyl)methyl]triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14F2N4O/c18-14-5-1-12(2-6-14)9-20-17(24)16-11-23(22-21-16)10-13-3-7-15(19)8-4-13/h1-8,11H,9-10H2,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEMCZSDTJIDLMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CNC(=O)C2=CN(N=N2)CC3=CC=C(C=C3)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14F2N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,1-bis(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized through a Huisgen cycloaddition reaction between an azide and an alkyne.

Introduction of Fluorobenzyl Groups: The fluorobenzyl groups are introduced through nucleophilic substitution reactions, where 4-fluorobenzyl bromide reacts with the triazole ring.

Carboxamide Formation: The final step involves the formation of the carboxamide group through the reaction of the triazole derivative with an appropriate amine under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N,1-bis(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups.

Substitution: Nucleophilic substitution reactions can occur at the fluorobenzyl groups, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted triazole derivatives.

Scientific Research Applications

Chemical Properties and Structure

N,1-bis(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide features a triazole ring which is known for its versatile reactivity and ability to form stable complexes with various biological targets. The presence of the 4-fluorobenzyl group enhances its lipophilicity, potentially improving cellular uptake and bioavailability.

Molecular Formula

- C : 16

- H : 15

- F : 2

- N : 4

- O : 1

Medicinal Chemistry

The compound has been investigated for its anti-inflammatory properties . A study demonstrated that derivatives containing the triazole moiety significantly reduced the production of nitric oxide (NO) and pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α in LPS-induced microglial cells . These findings suggest potential applications in treating neurodegenerative diseases where inflammation plays a critical role.

Antimicrobial Activity

Research indicates that triazole derivatives can exhibit antimicrobial and antifungal activities. The compound's ability to inhibit specific enzymes involved in microbial metabolism makes it a candidate for developing new antimicrobial agents.

Cancer Research

The triazole structure has been linked to anti-cancer properties due to its ability to interfere with cell proliferation pathways. Studies have shown that compounds with similar structures can induce apoptosis in cancer cells by modulating key signaling pathways .

Material Science

In addition to biological applications, this compound can be utilized as a building block in the synthesis of advanced materials. Its unique properties allow for the development of polymers with enhanced thermal stability and mechanical strength .

Anti-inflammatory Mechanism

A detailed examination of the compound's mechanism revealed that it activates the Nrf2-HO-1 signaling pathway, which is crucial for cellular defense against oxidative stress . This pathway's activation leads to decreased reactive oxygen species (ROS) levels and mitigates inflammation in microglial cells.

Synthesis of Derivatives

The compound has been used as a precursor for synthesizing various derivatives that exhibit improved pharmacological profiles. For instance, modifications at the carboxamide position have resulted in compounds with enhanced anti-inflammatory and anticancer activities .

Summary of Findings

The diverse applications of this compound highlight its significance in modern scientific research:

| Application Area | Key Findings |

|---|---|

| Medicinal Chemistry | Anti-inflammatory effects; potential neuroprotective roles |

| Antimicrobial Activity | Inhibitory effects on microbial enzymes |

| Cancer Research | Induction of apoptosis in cancer cell lines |

| Material Science | Use as a building block for advanced polymer synthesis |

Mechanism of Action

The mechanism of action of N,1-bis(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The fluorobenzyl groups enhance its binding affinity to certain proteins, while the triazole ring facilitates interactions with enzyme active sites. This compound can modulate biological pathways by inhibiting or activating specific enzymes, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Substitution Patterns and Pharmacological Relevance

The table below summarizes key structural analogs and their biological activities:

Key Structural Differences and Implications

- Fluorine Position : The target compound’s 4-fluorobenzyl groups contrast with Rufinamide’s 2-fluorobenzyl group. The para-fluorine position may improve π-π stacking with aromatic residues in target proteins, while ortho-substitution (as in Rufinamide) favors blood-brain barrier penetration .

- Dual vs.

- Electron-Withdrawing vs. Electron-Donating Groups : Compared to methoxy-substituted analogs (e.g., ), fluorine’s electron-withdrawing nature enhances electrophilicity, possibly improving binding to enzymes like proteases or kinases .

Physicochemical and Pharmacokinetic Considerations

- Solubility : The target compound’s logP (~2.8) suggests moderate aqueous solubility, comparable to Rufinamide (logP ~1.5) but lower than methoxy-substituted analogs (logP ~1.0) .

- Metabolic Stability: Fluorine’s resistance to oxidative metabolism may prolong half-life compared to non-halogenated analogs. However, bis-benzyl substitution could increase CYP450 interaction risks .

- Crystallography and Stability : SHELX-refined crystal structures of related triazoles (e.g., ) reveal planar triazole rings with substituent-dependent packing. The target compound’s symmetry may favor stable crystalline forms, aiding formulation .

Biological Activity

N,1-bis(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound this compound features a triazole ring which is known for its biological significance. The structure can be represented as follows:

This structure incorporates a 4-fluorobenzyl group and a carboxamide functional group, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Inhibition of Enzymes : Research indicates that similar triazole derivatives exhibit inhibitory effects on enzymes such as monoamine oxidase (MAO) and cholinesterases (ChE), which are important in the treatment of neurodegenerative diseases like Alzheimer's and depression .

- Anticancer Activity : Triazole compounds have been shown to induce apoptosis in cancer cells. Studies suggest that modifications in the triazole structure can enhance anticancer properties by targeting specific pathways involved in cell proliferation and survival .

Table 1: Summary of Biological Activities

Case Study 1: Anticancer Properties

A study conducted by Alizadeh et al. demonstrated the efficacy of various triazole derivatives in inducing apoptosis in cancer cell lines. The compound this compound was identified as a promising candidate due to its structural similarities with known anticancer agents. The study reported significant cytotoxic effects against breast cancer cells with an IC50 value indicative of potent activity .

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective properties of triazole derivatives against oxidative stress-induced neuronal damage. The compound exhibited protective effects in vitro by reducing reactive oxygen species (ROS) levels and enhancing cell viability in neuronal cultures exposed to oxidative stressors . This suggests potential therapeutic applications in neurodegenerative disorders.

Q & A

Q. What are the validated synthetic routes for N,1-bis(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide, and how do reaction conditions influence yield?

The compound is synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), starting from 4-fluorobenzyl azide and a propargyl carboxamide precursor. Key steps include:

- Condensation : Formation of the triazole core via Cu(I)-mediated cyclization at 60–80°C in DMF/water .

- Purification : Column chromatography (hexane/EtOAc 70:30) yields >85% purity, confirmed by TLC (Rf ~0.15) .

- Yield optimization : Lower temperatures (50°C) reduce side-product formation (e.g., regioisomers) but prolong reaction time (24–48 hrs) .

Q. How to confirm structural integrity using spectroscopic methods?

- 1H/13C-NMR : Key peaks include:

- 1H: δ 8.2–8.5 ppm (triazole-H), 5.1–5.3 ppm (benzyl-CH2), and 7.2–7.6 ppm (aromatic F-benzyl protons) .

- 13C: ~145–150 ppm (triazole carbons), 160–165 ppm (carboxamide C=O) .

Q. What in vitro assays are suitable for initial biological activity screening?

- Enzyme inhibition : Screen against kinases (e.g., EGFR, VEGFR2) using fluorescence-based ADP-Glo™ assays (IC50 < 1 µM suggests high potency) .

- Cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations .

Advanced Research Questions

Q. How to resolve contradictions in reported bioactivity data across studies?

Discrepancies in IC50 values (e.g., EGFR inhibition ranging 0.5–5 µM) may arise from:

- Assay variability : Normalize data using reference inhibitors (e.g., Erlotinib for EGFR) .

- Solubility limitations : Use DMSO stocks ≤0.1% to avoid solvent interference; confirm compound stability via HPLC .

- Meta-analysis : Apply statistical tools (e.g., ANOVA) to pooled data from ≥3 independent studies .

Q. What strategies improve aqueous solubility for in vivo studies?

- Prodrug design : Introduce phosphate esters at the carboxamide group, increasing solubility 10-fold (e.g., logP reduction from 2.8 to 1.2) .

- Nanoformulation : Encapsulate in PEGylated liposomes (size <200 nm) for enhanced bioavailability .

Q. How to optimize regioselectivity in triazole synthesis?

- Computational modeling : DFT calculations (B3LYP/6-31G*) predict favored 1,4-regioisomer due to lower activation energy (ΔG‡ = 18.5 kcal/mol vs. 22.3 kcal/mol for 1,5-isomer) .

- Catalyst screening : Cu(I)/TBTA ligand systems reduce isomerization (<5% 1,5-isomer) .

Methodological Challenges

Q. What experimental protocols validate target engagement in cellular models?

- CETSA (Cellular Thermal Shift Assay) : Heat shock (45–55°C) followed by Western blotting quantifies target protein stabilization .

- SPR (Surface Plasmon Resonance) : Measure binding kinetics (ka/kd) to recombinant EGFR extracellular domain .

Q. How to design SAR studies for potency and selectivity?

- Substitution patterns : Replace 4-fluorobenzyl with 3,5-difluorobenzyl to enhance hydrophobic interactions (IC50 improvement by 2x) .

- Scaffold hopping : Compare with pyrazole-carboxamide analogs (e.g., 52 in ) to assess triazole necessity .

Future Directions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.